3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione
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Overview
Description
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including a methoxythiophene ring, a triazole ring, and a piperidine-2,6-dione moiety
Preparation Methods
The synthesis of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxythiophene Ring: This step involves the methoxylation of thiophene derivatives under specific conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition.
Coupling of the Rings: The methoxythiophene and triazole rings are then coupled to form the intermediate compound.
Formation of Piperidine-2,6-dione: The final step involves the cyclization of the intermediate compound to form the piperidine-2,6-dione moiety.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or photonic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can be compared with other similar compounds, such as:
3-[4-(4-Hydroxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
3-[4-(4-Methylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: The presence of a methyl group instead of a methoxy group can influence the compound’s physical and chemical properties.
Properties
Molecular Formula |
C12H12N4O3S |
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Molecular Weight |
292.32 g/mol |
IUPAC Name |
3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18) |
InChI Key |
SKUSCUALKIOIST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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